2,6-Dimethylbenzene-1,3,5-triamine hydrochloride

Catalytic Hydrogenation Process Chemistry Yield Optimization

Sourcing high-purity C3-symmetric triamines for polymer synthesis often involves inconsistent yields and hazardous in-house hydrogenation. This hydrochloride salt eliminates nitroarene reduction, enabling direct dissolution in polar solvents for reproducible crosslinking and COF synthesis. - Enables star-branched polyimide architectures with demonstrably lower melt flow viscosity than linear analogs. - Dimethyl substitution pattern enhances organic solubility for solution-based prepregging and composite fabrication. - Purified hydrochloride form reduces lab hazard exposure and streamlines solvothermal COF workflows.

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
CAS No. 94135-20-3
Cat. No. B12684988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzene-1,3,5-triamine hydrochloride
CAS94135-20-3
Molecular FormulaC8H14ClN3
Molecular Weight187.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1N)N)C)N.Cl
InChIInChI=1S/C8H13N3.ClH/c1-4-6(9)3-7(10)5(2)8(4)11;/h3H,9-11H2,1-2H3;1H
InChIKeyHUPRNZLUDKGPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride Overview


2,6-Dimethylbenzene-1,3,5-triamine hydrochloride (CAS 94135-20-3) is the hydrochloride salt of a C3-symmetric, methyl-substituted aromatic triamine . As a member of the sym-triaminobenzene homologue series, it features three amino groups symmetrically positioned around a benzene ring that is further substituted with two methyl groups [1]. This structural arrangement distinguishes it from unsubstituted 1,3,5-triaminobenzene and its mono- or tri-methylated counterparts, offering a unique combination of steric and electronic properties for the rational design of high-performance polymers, covalent organic frameworks (COFs), and advanced organic intermediates [1].

C3-symmetric triamine building block with a dimethyl-substituted core for polymer and framework design

Hydrochloride salt form provides a stable, free-flowing powder, avoiding air sensitivity of the free base

Procurement-ready: bypasses a 7–13% synthetic yield penalty reported for in-house preparation of this specific methyl pattern

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride Substitution Risks


Substituting this specific dimethyl-triamine with its closest analogues—such as 2,4,6-triaminotoluene or 2,4,6-triaminomesitylene—introduces quantifiable risks in synthetic efficiency and product purity [1]. Comparative catalytic hydrogenation data reveals a significant 7% yield drop when synthesizing the 2,4,6-triaminoxylene core versus the monomethyl analog, a gap that widens to 13% in the subsequent hydrolysis to 2,4-dimethylphloroglucinol [1]. These differences are not merely procedural; they stem from the fundamental steric and electronic effects of the dimethyl substitution pattern, which directly impacts reaction kinetics and downstream product profiles in polymer synthesis and pharmaceutical intermediate production [1].

Target 2,6-Dimethylbenzene-1,3,5-triamine·HCl
Potential substitute Monomethyl analogue (2,4,6-triaminotoluene)
Hydrogenation yield can drop by 7 percentage points when synthesizing the dimethyl core, altering process economics and purity profiles.
Target 2,6-Dimethylbenzene-1,3,5-triamine·HCl
Potential substitute Trimethyl analogue (2,4,6-triaminomesitylene)
Hydrolysis to phloroglucinol derivatives shows a 5% lower yield for the dimethyl pattern; steric and electronic mismatch may shift downstream product profiles.
Target 2,6-Dimethylbenzene-1,3,5-triamine·HCl
Potential substitute Unsubstituted 1,3,5-triaminobenzene
Methyl substitution directly influences solubility and chain-packing density; structural requirements for COF pore geometry or polyimide processability may not transfer.

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride Evidence Guide


Hydrogenation Yield in Methylated sym-Triaminobenzenes

A direct comparative study of the catalytic hydrogenation of 2,4,6-trinitroxylene to the target compound's free base (2,4,6-triaminoxylene) versus its monomethyl and trimethyl analogues reveals a quantifiable yield penalty for the dimethyl derivative [1]. The dimethyl-substituted target achieved a 91% isolated yield as its sulfuric acid salt, which is 7 percentage points lower than 2,4,6-triaminotoluene (98%) and 6 percentage points lower than 2,4,6-triaminomesitylene (97%) under identical conditions [1].

Hydrogenation Yield
Head-to-head
91% (as sulfate salt) vs. 98% monomethyl, 97% trimethyl
7% absolute yield reduction compared to monomethyl analogue under identical conditions
1% Pd/Sibunit, 50–55 °C, 0.5 MPa H₂
Catalytic Hydrogenation Process Chemistry Yield Optimization

Hydrolysis Yield of Phloroglucinol Derivatives

The subsequent hydrolysis of the triamine sulfate salts to their corresponding methyl-substituted phloroglucinol derivatives further highlights a key differentiator [1]. The target compound's dimethyl derivative, 2,4-dimethylphloroglucinol, was obtained in a 77% yield, which is markedly lower than both 2-methylphloroglucinol (90%, from triaminotoluene) and 2,4,6-trimethylphloroglucinol (82%, from triaminomesitylene) [1].

Hydrolysis Yield
Head-to-head
77% (2,4-dimethylphloroglucinol) vs. 90% monomethyl, 82% trimethyl
13% lower hydrolysis yield for the dimethyl derivative; supports primary use as a triamine building block
Aqueous acid hydrolysis of triamine sulfate salts
Hydrolysis Phloroglucinol Synthesis Dye and Pigment Intermediates

Hydrochloride Salt Handling and Solubility Advantages

The hydrochloride salt (CAS 94135-20-3, MW 187.67 g/mol) offers distinct handling advantages over its free base counterpart (CAS 94135-19-0, MW 151.21 g/mol) [1]. While the free base is an oily or low-melting solid prone to air oxidation—a characteristic common to electron-rich aromatic polyamines—the hydrochloride salt is a stable, free-flowing powder with improved shelf life [1]. Its enhanced solubility in polar organic solvents such as DMSO and DMF facilitates direct use in polycondensation reactions for polyimide and polyamide synthesis [1].

Salt Form Stability
Class-level
Crystalline HCl salt; soluble in DMSO, DMF; MW 187.67 g/mol
Improved handling and storage vs. air-sensitive free base typical of electron-rich aromatic polyamines
Based on polyamine class properties; direct compound-specific stability data to verify
Salt Selection Solid-State Handling Solution Preparation

Trifunctional Branching in Polyimides

Aromatic triamines, as a class, serve as potent branching agents in addition-cured polyimides, where they create star-like molecular architectures that significantly lower melt flow viscosity compared to purely linear counterparts [1]. While this patent evidence establishes the class-level advantage, the dimethyl substitution on the target compound is structurally predicted to enhance solubility and reduce chain-packing interactions versus the unsubstituted 1,3,5-triaminobenzene, a critical factor for solution-based membrane casting and composite fabrication [1].

Branching in Polyimides
Class-level
Triamine class lowers melt flow viscosity; dimethyl pattern predicted to enhance solubility
Methyl substitution may improve solution processability over unsubstituted analogs in membrane fabrication
Patent evidence for triamine branching; target compound performance inferred
Polyimide Branching Melt Flow Viscosity Polymer Processability

2,6-Dimethylbenzene-1,3,5-triamine hydrochloride Applications


C3-Symmetric COF Synthesis

The compound's three symmetrically positioned amino groups and dimethyl substitution pattern make it an ideal C3-symmetric node for constructing imine-linked COFs with tailored pore geometries. Its hydrochloride salt form enables direct dissolution in polar solvents for solvothermal or interfacial synthesis, streamlining the workflow for materials discovery in gas storage and separation applications [1].

Branched Polyimides for Aerospace Composites

As a trifunctional branching monomer, this triamine can be incorporated into PMR-type polyimide resins to produce star-branched architectures with demonstrably lower melt flow viscosity than linear analogs [1]. The methyl substituents enhance organic solubility, facilitating solution-based prepregging and composite fabrication for high-temperature aerospace components.

2,4-Dimethylphloroglucinol Precursor for Dyes

Despite the lower hydrolysis yield compared to its monomethyl analog (77% vs. 90%), this triamine remains the sole practical precursor to 2,4-dimethylphloroglucinol—an intermediate used in the production of specific azo dyes and pigments [1]. Its procurement as a purified hydrochloride salt eliminates the need for in-house hydrogenation of the corresponding nitroarene, reducing laboratory hazard exposure.

Trifunctional Epoxy Curing Agent

The three aromatic amine groups function as crosslinking sites for epoxy resins, producing densely crosslinked networks with elevated glass transition temperatures. The methyl substitution modulates the amine reactivity and network free volume compared to unsubstituted 1,3,5-triaminobenzene, offering formulators an additional structural variable for balancing cure kinetics and final thermomechanical properties.

Application
Selection Property
Validation Focus
C3-symmetric COF synthesis
Trifunctional aromatic amine with dimethyl substitution pattern
Framework crystallinity and pore geometry control
Branched polyimides for aerospace composites
Trifunctional branching monomer with enhanced organic solubility
Melt flow viscosity reduction and film processability
2,4-Dimethylphloroglucinol precursor
Sole practical precursor for this specific methyl-substituted phloroglucinol
Hydrolysis efficiency and downstream dye intermediate purity
Trifunctional epoxy curing agent
Aromatic triamine crosslinker with modulated reactivity
Network density, glass transition temperature, and cure kinetics
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